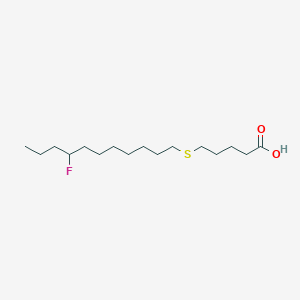
4-(三氟甲基)烟酰胺
概述
描述
4-(Trifluoromethyl)nicotinamide is an organic compound with the molecular formula C₇H₅F₃N₂O It is a derivative of nicotinamide, where a trifluoromethyl group is attached to the fourth position of the pyridine ring
科学研究应用
4-(Trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
作用机制
Target of Action
4-(Trifluoromethyl)nicotinamide, also known as flonicamid, is a novel class insecticide that has been found to be very active against a wide range of aphid species and some other species of sucking insects . The primary targets of this compound are these pests, and its role is to control their population and prevent damage to crops.
Mode of Action
Flonicamid works by rapidly inhibiting the feeding behavior of aphids .
Biochemical Pathways
It is known that the compound possesses excellent systemic and translaminar activity . This means it can move through the plant’s tissues, reaching pests that feed on the plant’s internal fluids.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of flonicamid have been investigated in Sprague-Dawley rats . .
Result of Action
The result of flonicamid’s action is long-lasting control of aphid populations . It has no negative impact on beneficial insects and mites, making it a selective insecticide . Furthermore, it shows no cross-resistance to conventional insecticides .
Action Environment
Flonicamid has a favorable toxicological, environmental, and ecotoxicological profile . This suggests that it is relatively safe for use in various environments and is unlikely to cause significant harm to non-target organisms or the broader ecosystem.
生化分析
Biochemical Properties
4-(Trifluoromethyl)nicotinamide interacts with various enzymes and proteins. For instance, it has been found to influence the activity of alcohol dehydrogenases and ene-reductases
Cellular Effects
Some related compounds, such as nicotinamide, have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound blocks the reuptake transporter protein, inhibiting the reuse of serotonin . This suggests that 4-(Trifluoromethyl)nicotinamide may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-(Trifluoromethyl)nicotinamide in laboratory settings. It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
Related compounds such as nicotinamide have been studied in animal models, showing that the effects can vary with dosage
Metabolic Pathways
It is known that nicotinamide, a related compound, plays a crucial role in the metabolism of cells, being involved in the synthesis of NAD+, a vital coenzyme in cellular metabolism . It is possible that 4-(Trifluoromethyl)nicotinamide may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-1,1,1-trifluoro-3-alkene-2-ketone and acrylonitrile.
Michael Addition: These starting materials undergo a Michael addition reaction.
Ring Closure: The intermediate formed is then subjected to a ring-closing reaction.
Hydrolysis: Finally, the product is hydrolyzed to yield 4-(Trifluoromethyl)nicotinamide.
Industrial Production Methods
For industrial production, the process involves:
Acylation: Using trifluoro-acetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials.
Cyclization: The intermediate undergoes cyclization.
Hydrolysis: The final product is obtained through hydrolysis.
化学反应分析
4-(Trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and other nucleophiles.
相似化合物的比较
4-(Trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)nicotinic acid: This compound shares a similar structure but has different functional groups.
Flonicamid: An insecticide that also contains a trifluoromethyl group and is used in agricultural applications.
The uniqueness of 4-(Trifluoromethyl)nicotinamide lies in its specific trifluoromethyl substitution on the nicotinamide ring, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIWZYBJXUPIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382187 | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158062-71-6 | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TRIFLUOROMETHYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4346BHK4MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)












![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
